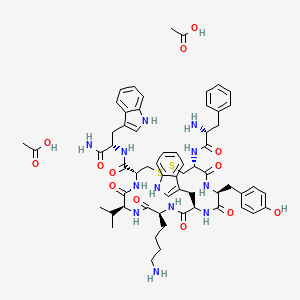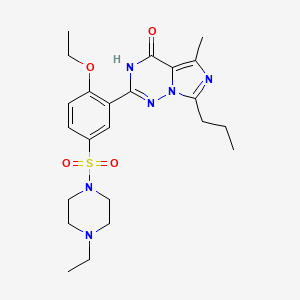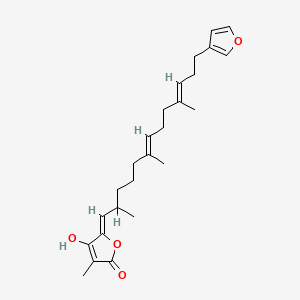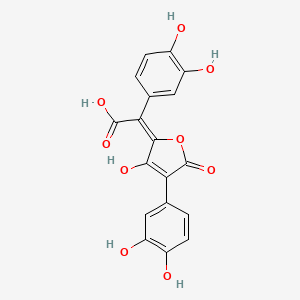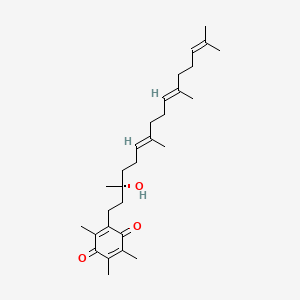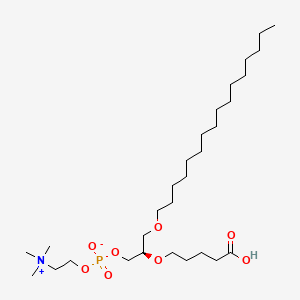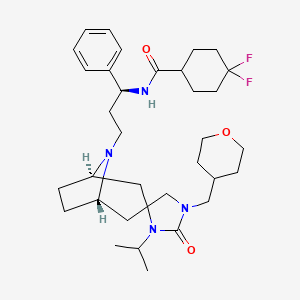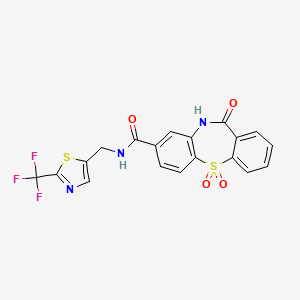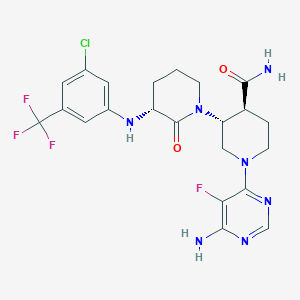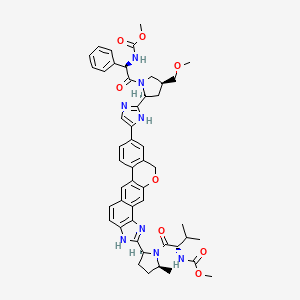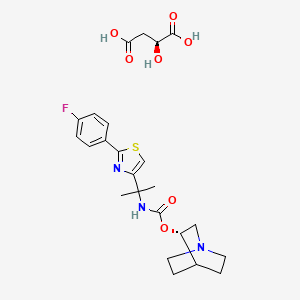![molecular formula C25H44IN B611720 Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide CAS No. 1353880-00-8](/img/structure/B611720.png)
Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VT-ME6 is a potent and selective sphingosine kinase 2 inhibitor. VT-ME6, contained a quaternary ammonium group as a warhead and established that a positively charged moiety is necessary for engaging key amino acid residues in the enzyme binding pocket.13,14 This compound is moderately potent (Ki = 8 lM) and displays three-fold selectivity for SphK2 over SphK1. Sphingosine-1-phosphate (S1P) is a ubiquitous, endogenous small molecule that is synthesized by two isoforms of sphingosine kinase (SphK1 and 2). Intervention of the S1P signaling pathway has attracted significant attention because alteration of S1P levels is linked to several disease states including cancer, fibrosis, and sickle cell disease.
Wissenschaftliche Forschungsanwendungen
Photoelectric Conversion in Solar Cells
Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide has been studied in the context of dye-sensitized solar cells. Research shows that carboxylated cyanine dyes, including similar structures, can be used to improve the photoelectric conversion efficiency of these cells, indicating potential applications in renewable energy technologies (Wu et al., 2009).
High-Performance Liquid Chromatography
This compound's derivatives have been explored for use in high-performance liquid chromatography (HPLC). Studies have investigated its utility in the determination of iodide, using methods like precolumn derivatization and reversed-phase HPLC (Miyashita & Yamashita, 1989), (Verma et al., 1992).
Synthesis and Catalysis
The compound and its related structures have been used in various synthetic and catalytic processes. For example, it has been used in the synthesis of compounds like substituted pentanolides and iodocarbocyclization reactions, contributing to the development of new synthetic pathways in organic chemistry (Imamoto et al., 1994), (Kitagawa et al., 1993).
Antibacterial Applications
Research also suggests potential antibacterial applications. A study on polymerizable quaternary ammonium compounds, which are structurally related to dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide, demonstrated significant antibacterial activity against certain oral bacteria, indicating potential use in dental composites (He et al., 2011).
Eigenschaften
CAS-Nummer |
1353880-00-8 |
|---|---|
Produktname |
Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide |
Molekularformel |
C25H44IN |
Molekulargewicht |
485.54 |
IUPAC-Name |
Dimethyl-[4-(4-octyl-phenyl)-cyclohexyl]-propyl-ammonium iodide |
InChI |
InChI=1S/C25H44N.HI/c1-5-7-8-9-10-11-12-22-13-15-23(16-14-22)24-17-19-25(20-18-24)26(3,4)21-6-2;/h13-16,24-25H,5-12,17-21H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YGGCLYHAJDEFPH-UHFFFAOYSA-M |
SMILES |
CCC[N+](C)(C)C1CCC(C2=CC=C(CCCCCCCC)C=C2)CC1.[I-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VT-ME6, VT-ME-6, VT-ME 6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



